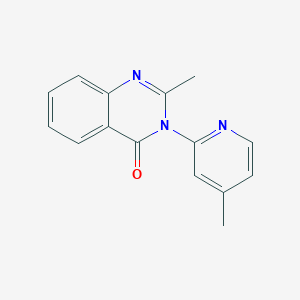![molecular formula C22H14ClN3O3 B292947 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B292947.png)
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrido[3',2':4,5]furo[3,2-d]pyrimidine class. This compound has been extensively researched for its potential use in the development of new drugs. In
作用机制
The mechanism of action of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinase 4.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has been found to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.
未来方向
There are several future directions for the research on 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its potential use in the treatment of inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione is a promising compound with potent anticancer, anti-inflammatory, and antioxidant properties. Its mechanism of action is not fully understood, but it is believed to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in cancer cell proliferation. Further research is needed to determine its safety and toxicity in vivo, as well as its potential use in the treatment of other diseases.
合成方法
The synthesis of 3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde, 2-amino-4-methylpyrido[3',2':4,5]furo[3,2-d]pyrimidine, and benzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by recrystallization.
科学研究应用
3-(4-chlorophenyl)-9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential use in the development of new drugs. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
分子式 |
C22H14ClN3O3 |
|---|---|
分子量 |
403.8 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
InChI |
InChI=1S/C22H14ClN3O3/c1-12-11-16(13-5-3-2-4-6-13)24-20-17(12)18-19(29-20)21(27)26(22(28)25-18)15-9-7-14(23)8-10-15/h2-11H,1H3,(H,25,28) |
InChI 键 |
VLUJJKKPJBRYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![16-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile](/img/structure/B292873.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![Ethyl 2-[(13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292879.png)
![9-Methyl-4-morpholin-4-yl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B292881.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-11-(4-chlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292886.png)
![N-(4-chlorophenyl)-2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazinecarboxamide](/img/structure/B292889.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(thien-2-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292890.png)